Polyhyllin VI

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

For further reading on topics related to the synthesis, properties, and applications of various polymeric and chemical compounds, which might offer insights into methodologies applicable to compounds similar to Polyhyllin VI, you can explore the following references:

Yokoyama et al. (1989) discussed the synthesis of a drug conjugate using poly(ethylene glycol)-block-poly(aspartic acid) for drug delivery applications (Yokoyama et al., 1989).

Liu et al. (1996) reported on the synthesis, structure, and reactions of Poly(ethylene oxide)/V2O5 intercalative nanocomposites, highlighting their structural and physicochemical characterization (Liu et al., 1996).

Puskas et al. (2011) overviewed the precision synthesis of multifunctional poly(ethylene glycol)s using enzymatic catalysis, demonstrating a green chemistry approach for drug delivery applications (Puskas et al., 2011).

科学研究应用

1. Application in Non-Small Cell Lung Cancer (NSCLC) Treatment

- Summary of the Application: PPVI, a main saponin isolated from Trillium tschonoskii Maxim (TTM), has been reported to significantly suppress the proliferation of NSCLC via the induction of apoptosis and autophagy both in vitro and in vivo .

- Methods of Application or Experimental Procedures: The anti-proliferative effect of PPVI in A549 and H1299 cells was measured and validated by MTT assay. The activation of the NLRP3 inflammasome was detected using Hoechst33324/PI staining, flow cytometry analysis, and real-time live cell imaging methods .

- Results or Outcomes: PPVI significantly increased the percentage of cells with PI signal in A549 and H1299. It induced an apoptosis-to-pyroptosis switch, and, ultimately, lytic cell death .

2. Application in Inflammatory Pain Treatment

- Summary of the Application: PPVI, a steroidal saponin, is one of the active ingredients of Paris Polyphylla. It has been found to exert an analgesic effect in CFA-induced pain mice .

- Methods of Application or Experimental Procedures: Network pharmacology and RNA-Seq identified the contribution of the MAPK signaling pathway to inflammatory pain. In the LPS/ATP-induced RAW264.7 cell model, pretreatment with PPVI for 1 h inhibited the release of IL-6 and IL-8, down-regulated expression of the P2X 7 receptor (P2X 7 R), and decreased phosphorylation of p38 and ERK1/2 components of the MAPK pathway .

- Results or Outcomes: PPVI decreased expression of IL-6 and IL-8 was observed in the serum of the inflammatory pain mice model and reduced phosphorylation of p38 and ERK1/2 in the dorsal root ganglia .

安全和危害

未来方向

Polyphyllin VI has shown potential in cancer therapy, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma12. Further research is needed to elucidate the molecular mechanism underlying polyphyllin regulation and accumulation in P. polyphylla5. Combining pyroptosis with conventional anticancer techniques has been suggested as a promising strategy for cancer treatment13.

属性

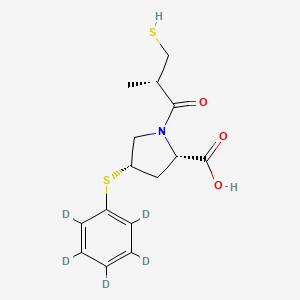

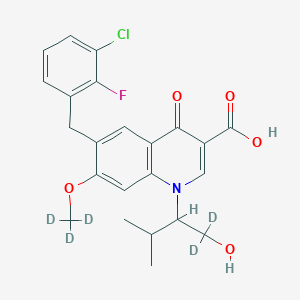

IUPAC Name |

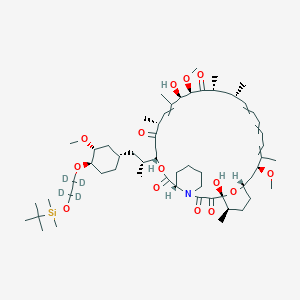

(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWWQGPCTUQCMN-QEGKHCRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71307571 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

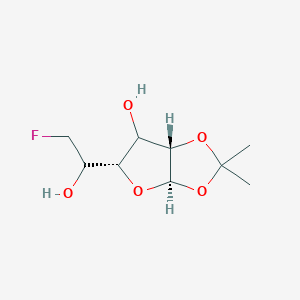

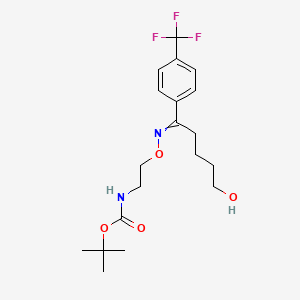

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)